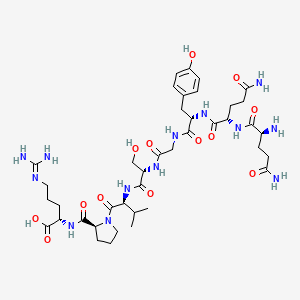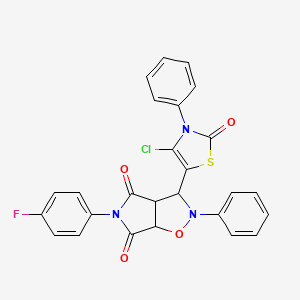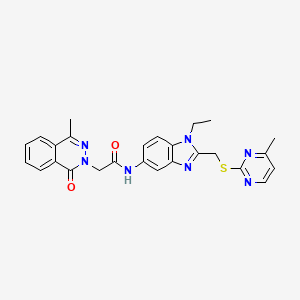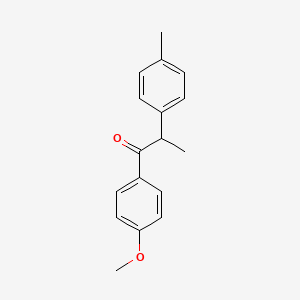![molecular formula C10H15NO5 B12621232 Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate CAS No. 917598-70-0](/img/structure/B12621232.png)
Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate is an organic compound with a complex structure that includes ester and imidoyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with N-acetylethanimidoyl chloride under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the imidoyl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate involves its interaction with specific molecular targets. The ester and imidoyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the imidoyl functionality.
Ethyl 2-methylacetoacetate: Another ester with a methyl group, used in similar synthetic applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
917598-70-0 |
|---|---|
Molekularformel |
C10H15NO5 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
ethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxy-3-oxobutanoate |
InChI |
InChI=1S/C10H15NO5/c1-5-15-10(14)9(6(2)12)16-8(4)11-7(3)13/h9H,5H2,1-4H3 |
InChI-Schlüssel |
KAGKUDVUOAEVOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C)OC(=NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)




![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
![(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12621206.png)

![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)



